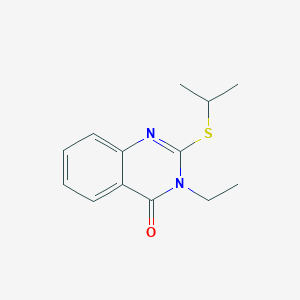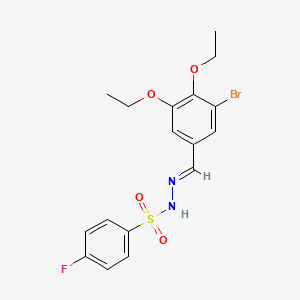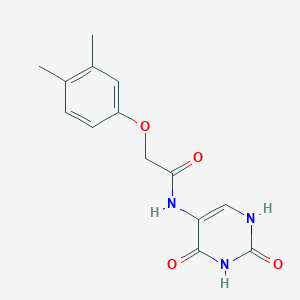
3-ethyl-2-(isopropylthio)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-2-(isopropylthio)-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been widely used in scientific research to study the role of EGFR in various biological processes, including cancer development and progression.
作用机制
3-ethyl-2-(isopropylthio)-4(3H)-quinazolinone acts as a competitive inhibitor of EGFR by binding to the ATP-binding site of the receptor. This prevents the binding of ATP and subsequent activation of the receptor, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival. This compound has been shown to be highly selective for EGFR and does not inhibit other receptor tyrosine kinases.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the formation of blood vessels in tumors, which is known as angiogenesis. In addition, this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy, which can improve the efficacy of these treatments.
实验室实验的优点和局限性
3-ethyl-2-(isopropylthio)-4(3H)-quinazolinone is a highly specific inhibitor of EGFR and has been extensively used in scientific research to study the role of EGFR in various biological processes. Its high specificity and potency make it a valuable tool for investigating the effects of EGFR inhibition on cancer development and progression. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the use of 3-ethyl-2-(isopropylthio)-4(3H)-quinazolinone in scientific research. One area of interest is the development of new EGFR inhibitors that are more potent and selective than this compound. Another area of interest is the investigation of the effects of EGFR inhibition on the immune system and the tumor microenvironment. Finally, this compound could be used in combination with other targeted therapies to improve the efficacy of cancer treatment.
合成方法
3-ethyl-2-(isopropylthio)-4(3H)-quinazolinone can be synthesized using a multistep process that involves the reaction of 2-aminobenzoic acid with ethyl chloroformate to form ethyl 2-aminobenzoate. The resulting compound is then reacted with 2-isopropylthioaniline to form 3-ethyl-2-(isopropylthio)quinazolin-4(3H)-one. Finally, the compound is treated with hydrochloric acid to obtain this compound in its pure form.
科学研究应用
3-ethyl-2-(isopropylthio)-4(3H)-quinazolinone has been extensively used in scientific research to investigate the role of EGFR in various biological processes, including cancer development and progression. It has been shown to inhibit the growth of cancer cells by blocking the activation of EGFR, which is known to promote cell proliferation and survival. This compound has also been used to study the effects of EGFR inhibition on angiogenesis, metastasis, and drug resistance in cancer cells.
属性
IUPAC Name |
3-ethyl-2-propan-2-ylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-4-15-12(16)10-7-5-6-8-11(10)14-13(15)17-9(2)3/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMXSDCZEVYIJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5808526.png)
![2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B5808533.png)
![N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5808540.png)
![4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B5808544.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5808549.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5808554.png)

![ethyl 4-[(4-chlorobenzyl)amino]benzoate](/img/structure/B5808571.png)

